molecular formula C10H16O4P B1629815 decanedioate;lead(2+) CAS No. 29473-77-6

decanedioate;lead(2+)

Cat. No.: B1629815
CAS No.: 29473-77-6
M. Wt: 407 g/mol
InChI Key: QCWKNPBWGUZSTH-UHFFFAOYSA-L
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Description

decanedioate;lead(2+) is a chemical compound formed by the reaction of decanedioic acid and lead(2+) ions. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. Lead(2+) ions are derived from lead compounds. This compound is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanedioic acid, lead(2+) salt (1:1) typically involves the reaction of decanedioic acid with a lead(2+) compound, such as lead(II) acetate or lead(II) nitrate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the salt.

Industrial Production Methods

In industrial settings, the production of decanedioic acid, lead(2+) salt (1:1) involves large-scale reactions using high-purity decanedioic acid and lead(2+) compounds. The reaction mixture is stirred and heated to facilitate the formation of the salt, which is then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

decanedioate;lead(2+) can undergo various chemical reactions, including:

    Oxidation: The lead(2+) ions can be oxidized to lead(4+) ions under strong oxidizing conditions.

    Reduction: The lead(2+) ions can be reduced to metallic lead under reducing conditions.

    Substitution: The carboxylate groups of decanedioic acid can participate in substitution reactions with other metal ions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Metal salts such as calcium chloride or magnesium sulfate.

Major Products Formed

    Oxidation: Lead(IV) oxide and decanedioic acid derivatives.

    Reduction: Metallic lead and decanedioic acid.

    Substitution: Metal decanedioates and lead salts.

Scientific Research Applications

decanedioate;lead(2+) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity.

    Medicine: Investigated for its potential use in medical applications, such as in the development of lead-based pharmaceuticals.

    Industry: Employed in the production of polymers, coatings, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of decanedioic acid, lead(2+) salt (1:1) involves the interaction of lead(2+) ions with various molecular targets. Lead(2+) ions can bind to proteins, enzymes, and other biomolecules, disrupting their normal function. This can lead to various biochemical and physiological effects, including enzyme inhibition, oxidative stress, and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Decanedioic acid, calcium salt (11): Similar in structure but contains calcium ions instead of lead(2+) ions.

    Decanedioic acid, magnesium salt (11): Contains magnesium ions and has different chemical properties compared to the lead(2+) salt.

    Decanedioic acid, zinc salt (11): Contains zinc ions and is used in different industrial applications.

Uniqueness

decanedioate;lead(2+) is unique due to the presence of lead(2+) ions, which impart specific chemical and physical properties to the compound. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

decanedioate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWKNPBWGUZSTH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885451
Record name Decanedioic acid, lead(2+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29473-77-6
Record name Decanedioic acid, lead(2+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029473776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, lead(2+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanedioic acid, lead(2+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead(2+) sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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